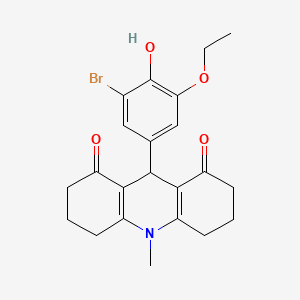![molecular formula C28H27NO3 B11611595 ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611595.png)
ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the class of cyclopenta[c]quinolines and contains an ester group. Its synthesis and applications are intriguing!
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound involve several steps. One common approach is the condensation of a substituted phenol (benzyloxyphenyl) with a suitable cyclopenta[c]quinoline derivative, followed by esterification with ethyl alcohol. The stereochemistry at positions 3a, 4, and 9b is crucial for obtaining the desired product.
Reaction Conditions:Condensation Step: The reaction typically occurs under acidic conditions, using Lewis acids or Brønsted acids.
Esterification Step: Ethyl alcohol (ethanol) is used as the alcohol source, and a strong acid catalyst (such as sulfuric acid) facilitates the esterification.
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous flow processes or optimized batch reactions. Purification and isolation steps are essential to obtain high yields.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions at the benzylic position.
Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl ring or the cyclopenta[c]quinoline core.
Oxidation: Oxidizing agents like chromic acid (CrO) or potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, halides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to the corresponding alcohol, while substitution can yield various derivatives.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It may interact with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, researchers often compare it to related cyclopenta[c]quinolines or esters.
Propriétés
Formule moléculaire |
C28H27NO3 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
ethyl (3aS,4R,9bR)-4-(2-phenylmethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
InChI |
InChI=1S/C28H27NO3/c1-2-31-28(30)20-15-16-25-24(17-20)21-12-8-13-22(21)27(29-25)23-11-6-7-14-26(23)32-18-19-9-4-3-5-10-19/h3-12,14-17,21-22,27,29H,2,13,18H2,1H3/t21-,22+,27-/m1/s1 |
Clé InChI |
BLUIHVLQEBVNNN-UMTXDNHDSA-N |
SMILES isomérique |
CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=CC=C4OCC5=CC=CC=C5 |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11611522.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611529.png)

![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11611539.png)
![2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one](/img/structure/B11611547.png)
![Methyl 6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611553.png)
![1-[5-ethoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11611559.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11611561.png)

![2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11611578.png)
![2-chloro-7-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B11611592.png)
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11611593.png)
![2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol](/img/structure/B11611599.png)
![2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11611600.png)
